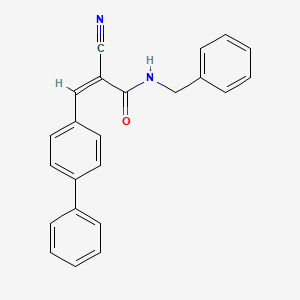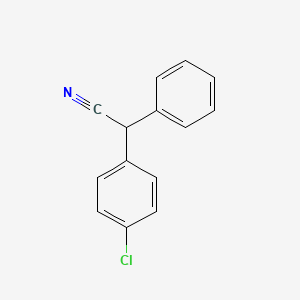
(4-Chlorophenyl)(phenyl)acetonitrile
Vue d'ensemble
Description
(4-Chlorophenyl)(phenyl)acetonitrile, also known as 4-Chlorobenzyl cyanide, is an organic compound with the linear formula ClC6H4CH2CN . It has a molecular weight of 151.59 .
Molecular Structure Analysis
The molecular structure of (4-Chlorophenyl)(phenyl)acetonitrile consists of a benzene ring attached to a carbon, which is then attached to a nitrile group (CN). The fourth carbon on the benzene ring is attached to a chlorine atom . The SMILES string representation is Clc1ccc(CC#N)cc1 .Physical And Chemical Properties Analysis
(4-Chlorophenyl)(phenyl)acetonitrile is a solid at room temperature with a melting point of 25-28 °C and a boiling point of 265-267 °C . It has a density of 1.19 g/mL at 20 °C .Applications De Recherche Scientifique
Organic Synthesis
(4-Chlorophenyl)(phenyl)acetonitrile: is a valuable intermediate in organic synthesis. It can be used to synthesize various organic compounds through nucleophilic substitution reactions where the cyano group acts as a good leaving group. This compound is particularly useful in creating heterocyclic compounds that have applications in pharmaceuticals and agrochemicals .
Pharmaceutical Research
In pharmaceutical research, (4-Chlorophenyl)(phenyl)acetonitrile serves as a precursor for the synthesis of numerous active pharmaceutical ingredients (APIs). Its transformation into different pharmacophores allows for the development of new drugs with potential therapeutic applications in treating diseases .
Material Science
This chemical is used in material science for the development of novel organic materials. Due to its rigid structure and the presence of a cyano group, it can contribute to the creation of polymers with enhanced thermal stability and specific electronic properties .
Pesticide Development
The cyano group present in (4-Chlorophenyl)(phenyl)acetonitrile is a common moiety in many pesticides. It can be incorporated into new pesticide formulations to improve their efficacy against a wide range of pests, thus contributing to increased agricultural productivity .
Catalyst Development
In catalysis, this compound can be used to modify the surface of catalysts or as a ligand in transition metal complexes. This modification can enhance the selectivity and efficiency of catalytic processes, which is crucial for industrial-scale chemical reactions .
Safety and Hazards
(4-Chlorophenyl)(phenyl)acetonitrile is classified as Acute Tox. 2 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It should be handled with care, using personal protective equipment such as gloves and eye protection .
Propriétés
IUPAC Name |
2-(4-chlorophenyl)-2-phenylacetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN/c15-13-8-6-12(7-9-13)14(10-16)11-4-2-1-3-5-11/h1-9,14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZTNTRFNRLHMKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C#N)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-2-phenylacetonitrile | |
CAS RN |
4578-80-7 | |
| Record name | (4-CHLOROPHENYL)PHENYLACETONITRILE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-((3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2924145.png)
![1-{[2-(2-Oxopyrrolidin-1-yl)pyridin-4-yl]methyl}-3-[(thiophen-2-yl)methyl]urea](/img/structure/B2924146.png)


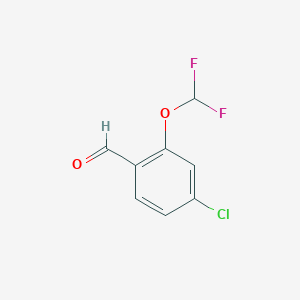
![2,4-dichloro-5-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)sulfamoyl]benzoic acid](/img/structure/B2924151.png)

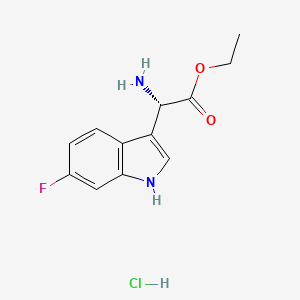
![N-(4-chlorophenyl)-3-ethyl-N-(2-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2924158.png)
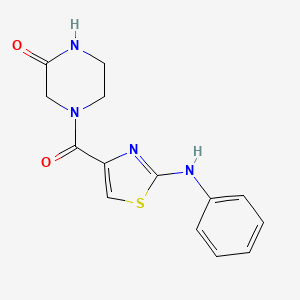
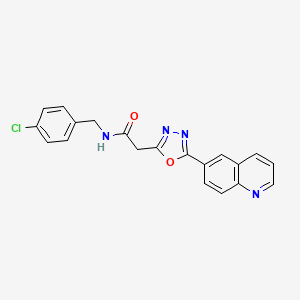
![2-[3-(3,4-dimethylphenyl)-2,4-dioxo-3,4,6,7,8,9-hexahydro-2H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-1(5H)-yl]-N,N-dipropylacetamide](/img/structure/B2924164.png)
